![molecular formula C7H11NO3S B2956502 9-Hydroxy-4lambda6-thia-5-azatricyclo[4.2.1.0,3,7]nonane-4,4-dione CAS No. 1453422-57-5](/img/structure/B2956502.png)

9-Hydroxy-4lambda6-thia-5-azatricyclo[4.2.1.0,3,7]nonane-4,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

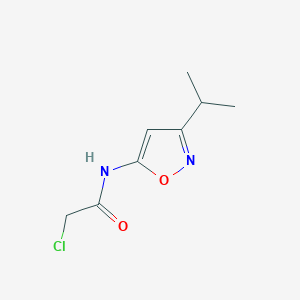

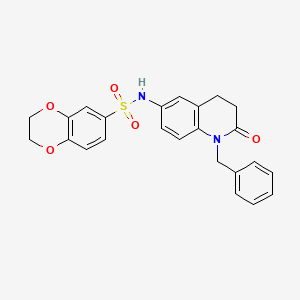

Descripción

9-Hydroxy-4lambda6-thia-5-azatricyclo[4.2.1.0,3,7]nonane-4,4-dione is a chemical compound with the CAS Number: 1453422-57-5 . Its IUPAC name is 6-hydroxyhexahydro-1H-3,5-methanocyclopenta[c]isothiazole 2,2-dioxide . The molecular weight of this compound is 189.24 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO3S/c9-7-3-1-4-5(2-3)12(10,11)8-6(4)7/h3-9H,1-2H2 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

- Chemical Synthesis : The synthesis of compounds related to 9-Hydroxy-4λ⁶-thia-5-azatricyclo[4.2.1.0³,⁷]nonane-4,4-dione involves complex chemical reactions including addition, annulation, cyclization, oxidation, and replacement reactions. These processes are crucial for creating specific structures and functionalities in organic compounds, which can be used in further chemical transformations or as final products in various applications (R. Bishop, 2003).

Chiral Building Blocks and Enantiomer Separation

- Chiral Building Blocks : Research has focused on the synthesis and enantiomer separation of oxygenated 9-azabicyclo[3.3.1]nonanes, which are potentially useful as chiral building blocks. These compounds can be used to develop enantiomerically pure substances for pharmaceuticals and fine chemicals, demonstrating the importance of stereochemistry in chemical synthesis (Vidmantas Bieliu̅nas et al., 2013).

Green Chemistry and Sustainable Processes

- Biomass-derived Dicarboxylic Acid Valorisation : The synthesis of 9-thiabicyclo[3,3,1]nonane-2,6–dione using a "one-pot" hydrogenation process in a green solvent, supercritical carbon dioxide, represents an advanced method for valorizing carbohydrate-rich terrestrial renewable feedstock. This process highlights the application of green chemistry principles in producing valuable chemicals from lignocellulosic biomass, emphasizing sustainability and environmental friendliness (Ewa Bogel-Łukasik et al., 2018).

Catalysis and Material Science

- Organocatalysis for CO2 Reduction : The use of organocatalysts for the reduction of carbon dioxide in the presence of hydroboranes to generate methanol and related products showcases the role of these compounds in catalysis and material science. This research demonstrates how novel catalysts can contribute to addressing environmental challenges by facilitating the conversion of CO2 into useful products (Marc-André Courtemanche et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

4,4-dioxo-4λ6-thia-5-azatricyclo[4.2.1.03,7]nonan-9-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3S/c9-7-3-1-4-5(2-3)12(10,11)8-6(4)7/h3-9H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOLTDXLIOHDMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3C1C(C2O)NS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide](/img/structure/B2956426.png)

![4-chloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2956431.png)

![N-1,3-benzodioxol-5-yl-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2956433.png)

![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2956434.png)

![N-[(1R,3S)-3-(2-Hydrazinyl-2-oxoethyl)cyclopentyl]acetamide](/img/structure/B2956438.png)

![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2956441.png)